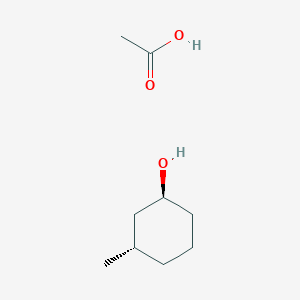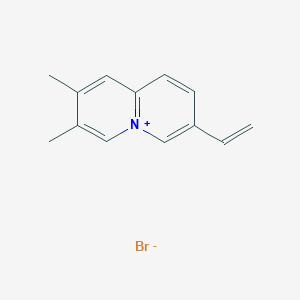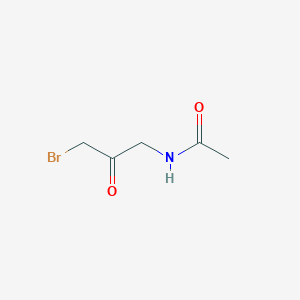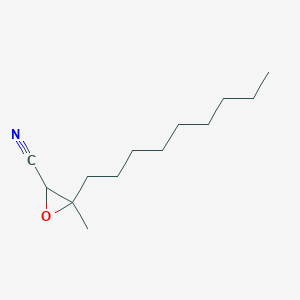![molecular formula C13H16O2S B14480491 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid CAS No. 66252-95-7](/img/structure/B14480491.png)
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C13H18O2S It is characterized by the presence of a tert-butylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with a suitable halogenated aromatic compound under basic conditions.
Attachment to the phenyl ring: The tert-butylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity, while the prop-2-enoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(tert-Butylsulfanyl)phenyl]acetic acid: Similar structure but with an acetic acid moiety instead of a prop-2-enoic acid moiety.
3-(tert-Butylsulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a prop-2-enoic acid moiety.
2-(tert-Butylsulfamoyl)thiophene-3-boronic acid: Contains a thiophene ring and a boronic acid moiety.
Uniqueness
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is unique due to the presence of both the tert-butylsulfanyl group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66252-95-7 |
|---|---|
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
3-(2-tert-butylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2S/c1-13(2,3)16-11-7-5-4-6-10(11)8-9-12(14)15/h4-9H,1-3H3,(H,14,15) |
Clé InChI |
NPSLXATWHNFMDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CC=CC=C1C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
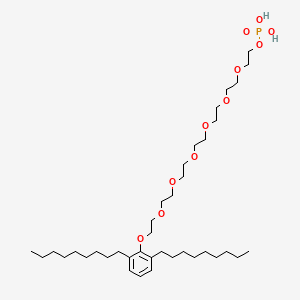
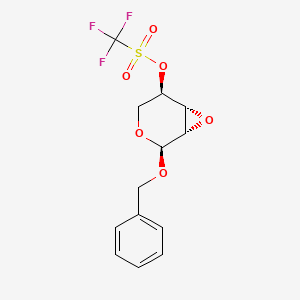
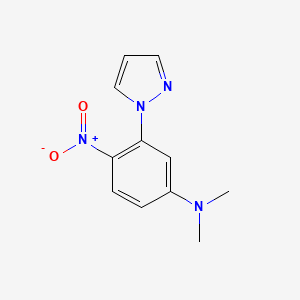
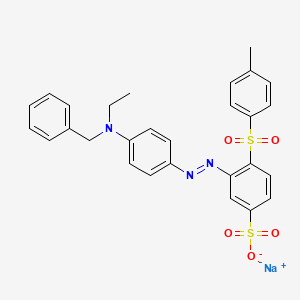
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)

